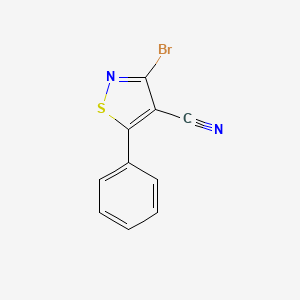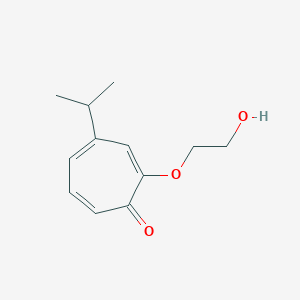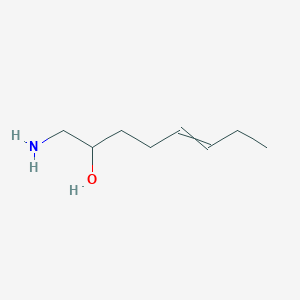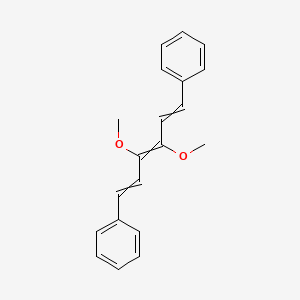
3-Bromo-5-phenylisothiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-phenylisothiazole-4-carbonitrile is a heterocyclic compound that belongs to the isothiazole family Isothiazoles are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-5-phenylisothiazole-4-carbonitrile involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride. This reaction yields both 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in varying yields .
Another approach involves the conversion of 3-halo-5-phenylisothiazole-4-carbonitriles into their corresponding 4-bromo derivatives via a Hunsdiecker strategy .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-phenylisothiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through reactions such as Suzuki, Stille, and Sonogashira couplings.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Stille Coupling: Utilizes tin reagents and palladium catalysts.
Sonogashira Coupling: Involves copper and palladium catalysts with bases like triethylamine.
Major Products Formed
Substitution Products: Various substituted isothiazoles depending on the nucleophile used in the reaction.
Oxidation Products: Potential formation of isothiazole oxides.
Reduction Products: Reduced isothiazole derivatives.
Scientific Research Applications
3-Bromo-5-phenylisothiazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: Isothiazole derivatives are studied for their potential as antibacterial, antifungal, and anticancer agents.
Agrochemicals: Used in the development of pesticides and herbicides due to its biological activity.
Material Science:
Mechanism of Action
The exact mechanism of action for 3-Bromo-5-phenylisothiazole-4-carbonitrile is not well-documented. isothiazoles generally exert their effects by interacting with biological targets such as enzymes and receptors. The presence of the bromine and cyano groups may enhance the compound’s ability to form strong interactions with these targets, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-phenylisothiazole-5-carboxylic Acid
- 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile)
- tert-Butyl 3-(4-Cyano-5-phenylisothiazol-3-yl)carbazate
Uniqueness
3-Bromo-5-phenylisothiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and cyano groups makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
CAS No. |
647016-68-0 |
|---|---|
Molecular Formula |
C10H5BrN2S |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
3-bromo-5-phenyl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H5BrN2S/c11-10-8(6-12)9(14-13-10)7-4-2-1-3-5-7/h1-5H |
InChI Key |
BOQCYCFKZKYPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NS2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-](/img/structure/B12584283.png)

![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12584291.png)

![5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12584293.png)
![Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate](/img/structure/B12584295.png)

![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)
![1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro-](/img/structure/B12584323.png)

![5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-](/img/structure/B12584335.png)
![1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B12584336.png)
